molecular formula C10H11FO B6355773 4-Fluoro-2-(2-methylallyl)-phenol CAS No. 948294-29-9

4-Fluoro-2-(2-methylallyl)-phenol

Cat. No.: B6355773
CAS No.: 948294-29-9
M. Wt: 166.19 g/mol
InChI Key: DGYJHCWVLBBAJJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methylallyl)-phenol is an organic compound that belongs to the class of phenols It features a fluorine atom at the 4-position and a 2-methylallyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2-methylallyl)-phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-fluorophenol with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2-methylallyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Fluoro-2-(2-methylallyl)-phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methylallyl)-phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability, while the 2-methylallyl group can influence its overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Lacks the 2-methylallyl group, resulting in different reactivity and applications.

    2-(2-Methylallyl)-phenol: Lacks the fluorine atom, affecting its binding properties and stability.

    4-Fluoro-2-allylphenol: Similar structure but with an allyl group instead of a 2-methylallyl group, leading to different chemical behavior.

Uniqueness

4-Fluoro-2-(2-methylallyl)-phenol is unique due to the combination of the fluorine atom and the 2-methylallyl group, which imparts distinct chemical properties and potential applications. The presence of both groups can enhance its reactivity, binding affinity, and overall versatility in various chemical and biological contexts.

Properties

IUPAC Name

4-fluoro-2-(2-methylprop-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJHCWVLBBAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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